benzyl N-[(4R)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate
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Overview
Description
Benzyl N-[(4R)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a benzyl group attached to a tetrahydroquinoline moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(4R)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate typically involves the reaction of benzyl chloroformate with (4R)-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(4R)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Primary amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-[(4R)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[(4R)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under specific conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Another carbamate with a benzyl group, but without the tetrahydroquinoline moiety.
tert-Butyl carbamate: A carbamate with a tert-butyl group, commonly used as a protecting group in organic synthesis.
Fluorenylmethoxycarbonyl (FMOC) carbamate: A carbamate with a fluorenylmethoxy group, used in peptide synthesis.
Uniqueness
Benzyl N-[(4R)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate is unique due to its tetrahydroquinoline moiety, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in various chemical and biological applications.
Properties
IUPAC Name |
benzyl N-[(4R)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(21-12-13-6-2-1-3-7-13)19-16-10-11-18-15-9-5-4-8-14(15)16/h1-9,16,18H,10-12H2,(H,19,20)/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGRQPCJAZWBRC-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC2=CC=CC=C2[C@@H]1NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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